molecular formula C26H26N2O2 B8599023 4-[4-(3,3-Diphenylprop-2-en-1-yl)piperazin-1-yl]benzoic acid CAS No. 916204-11-0

4-[4-(3,3-Diphenylprop-2-en-1-yl)piperazin-1-yl]benzoic acid

Cat. No.: B8599023
CAS No.: 916204-11-0
M. Wt: 398.5 g/mol
InChI Key: CNHQQFVSXKBISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3,3-Diphenylprop-2-en-1-yl)piperazin-1-yl]benzoic acid is a useful research compound. Its molecular formula is C26H26N2O2 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

916204-11-0

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

4-[4-(3,3-diphenylprop-2-enyl)piperazin-1-yl]benzoic acid

InChI

InChI=1S/C26H26N2O2/c29-26(30)23-11-13-24(14-12-23)28-19-17-27(18-20-28)16-15-25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-15H,16-20H2,(H,29,30)

InChI Key

CNHQQFVSXKBISR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of EXAMPLE 1C (10.00 g, 23.4 mmol) in tetrahydrofuran/methanol (100/50 mL) was added solution of lithium hydroxide monohydrate (2.59 g, 70 mmol) in water (30 mL). The reaction mixture was stirred at 60° C. for 16 hours, then was cooled to room temperature and the organic solvents were concentrated. The white solid residue was dissolved in hot water and then the product was neutralized with HCl (3 equivalents). After cooling to room temperature, the precipitate was filtered off, washed with water and dried in a vacuum oven overnight at 40° C.
Name
solution
Quantity
10 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
2.59 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.